ethyl 7-methyloctanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-methyloctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-13-11(12)9-7-5-6-8-10(2)3/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXKNKBIKHPHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 7 Methyloctanoate
The principal and most direct method for the synthesis of ethyl 7-methyloctanoate is the Fischer esterification of 7-methyloctanoic acid with ethanol (B145695). This acid-catalyzed reaction is a well-established and widely used method for the preparation of esters. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukyoutube.comorganic-chemistry.org
Reaction Scheme:
The reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the formation of the ester, an excess of the alcohol (ethanol) is often used, or the water produced during the reaction is removed, for instance, by azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.com
Reaction Mechanism:
The mechanism of the Fischer esterification proceeds through several key steps: masterorganicchemistry.commasterorganicchemistry.com
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the 7-methyloctanoic acid, making the carbonyl carbon more electrophilic.
Nucleophilic attack by ethanol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.
Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.
Typical Reaction Conditions:
While specific optimized conditions for this compound are not extensively reported, the following table outlines typical conditions based on the Fischer esterification of similar long-chain carboxylic acids.
| Parameter | Typical Value/Condition |
| Reactants | 7-Methyloctanoic acid, Ethanol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) |
| Reactant Ratio | Molar excess of ethanol (e.g., 5-10 equivalents) |
| Temperature | Reflux temperature of the alcohol (approx. 78 °C for ethanol) |
| Reaction Time | Several hours (e.g., 4-24 hours), monitored by TLC or GC |
| Work-up | Neutralization of the acid catalyst, extraction with an organic solvent, and purification by distillation |
Table 1: Typical Reaction Conditions for the Fischer Esterification of 7-Methyloctanoic Acid
The synthesis of the precursor, 7-methyloctanoic acid, can be achieved through various organic synthesis routes, often starting from commercially available materials. chemsynthesis.comichemical.comnist.gov
Strategies for Derivatization and Analog Synthesis of Ethyl 7 Methyloctanoate
The derivatization of ethyl 7-methyloctanoate can be approached by modifying either the ester functional group or the alkyl chain. Such modifications can lead to the synthesis of a diverse range of analogs with potentially unique properties.
The ester group is a versatile functional handle for various chemical transformations.
Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 7-methyloctanoic acid, under either acidic or basic conditions. This carboxylic acid can then be converted into other functional groups, such as acid chlorides, amides, or other esters.
Reduction: this compound can be reduced to the corresponding primary alcohol, 7-methyl-1-octanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, propyl, or butyl esters) by reacting it with a different alcohol in the presence of an acid or base catalyst. aocs.org This process is known as transesterification.
Modifications to the alkyl chain of this compound are more challenging due to the relative inertness of C-H bonds. However, strategies can be envisioned, particularly if functional groups are introduced into the chain during the synthesis of the 7-methyloctanoic acid precursor. For instance, if a double bond were present in the chain, a variety of reactions such as hydrogenation, epoxidation, or dihydroxylation could be performed.
Analogs of this compound with different branching patterns on the alkyl chain could be synthesized by starting with appropriately substituted carboxylic acids. For example, using 4-methyloctanoic acid would lead to the synthesis of ethyl 4-methyloctanoate, a known insect pheromone. google.com The synthetic strategies for these branched-chain carboxylic acids often involve multi-step sequences.
Table 2: Potential Derivatization Reactions of this compound
| Reaction | Reagents and Conditions | Product |
| Hydrolysis (Basic) | NaOH or KOH in H₂O/Ethanol (B145695), heat | 7-Methyloctanoic acid |
| Reduction | 1. LiAlH₄ in THF or Et₂O; 2. H₃O⁺ work-up | 7-Methyl-1-octanol |
| Transesterification | CH₃OH, H⁺ or CH₃O⁻ catalyst, heat | Mthis compound |
| Amidation (via acid) | 1. Hydrolysis to acid; 2. SOCl₂; 3. R₂NH | N,N-dialkyl-7-methyloctanamide |
Spectroscopic Characterization and Structural Elucidation of Ethyl 7 Methyloctanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ethyl 7-Methyloctanoate Analysis
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types of protons and their neighboring atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment.
The characteristic signals observed in the ¹H NMR spectrum of this compound are as follows:
A triplet signal for the methyl protons of the ethyl group.
A quartet signal for the methylene (B1212753) protons of the ethyl group, which are adjacent to an oxygen atom.
A triplet signal for the protons on the carbon alpha to the carbonyl group.
A series of multiplet signals for the methylene protons along the octanoate (B1194180) chain.
A multiplet signal for the methine proton at the 7-position.
A doublet signal for the two methyl groups attached to the 7-position.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Ethyl-CH₃ | ~1.25 | Triplet | ~7.1 |
| Ethyl-CH₂ | ~4.12 | Quartet | ~7.1 |
| C2-H₂ | ~2.28 | Triplet | ~7.5 |
| C3-H₂ to C6-H₂ | ~1.2-1.6 | Multiplet | |
| C7-H | ~1.5 | Multiplet | |
| C7-(CH₃)₂ | ~0.86 | Doublet | ~6.6 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The expected chemical shifts for the carbon atoms in this compound are:
The carbonyl carbon of the ester group appears significantly downfield.
The carbon of the ethyl group bonded to the oxygen atom is also found downfield.
The carbons of the main aliphatic chain appear in the typical alkane region.
The terminal methyl carbons of the iso-octyl group and the ethyl group appear at the most upfield positions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C=O | ~173.8 |
| Ethyl-CH₂ | ~60.1 |
| C2 | ~34.4 |
| C3 | ~25.0 |
| C4 | ~29.1 |
| C5 | ~27.3 |
| C6 | ~38.8 |
| C7 | ~27.9 |
| C7-(CH₃)₂ | ~22.6 |
| Ethyl-CH₃ | ~14.3 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Assessment
Two-dimensional (2D) NMR experiments provide further clarity on the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu In this compound, COSY would show correlations between the ethyl protons (CH₃ and CH₂), and along the entire carbon chain, confirming the connectivity of the aliphatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This is crucial for definitively assigning the signals in both the ¹H and ¹³C NMR spectra to their respective atoms in the molecule. For instance, the proton signal at ~4.12 ppm would show a cross-peak with the carbon signal at ~60.1 ppm, confirming their direct bond in the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the protons on C2 (~2.28 ppm) would show a correlation to the carbonyl carbon (~173.8 ppm), establishing the position of the ester group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov
Electron Ionization Mass Spectrometry (EI-MS) for Characteristic Ion Fragments
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a characteristic manner. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these fragments.
For this compound (C₁₁H₂₂O₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (186.29 g/mol ). biosynth.com Common fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangement.
Table 3: Predicted EI-MS Fragmentation for this compound
| m/z | Fragment Ion | Possible Origin |
| 186 | [C₁₁H₂₂O₂]⁺ | Molecular Ion |
| 141 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 115 | [M - C₅H₁₁]⁺ | Cleavage of the alkyl chain |
| 88 | [CH₃CH₂OC(OH)=CH₂]⁺ | McLafferty rearrangement product |
| 73 | [COOCH₂CH₃]⁺ | Fragment containing the ester group |
| 43 | [C₃H₇]⁺ | Isopropyl cation from the branched end |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its precise elemental composition. nih.gov This is a critical step in confirming the molecular formula of an unknown compound. For this compound, HRMS would confirm the molecular formula as C₁₁H₂₂O₂ by measuring the mass of the molecular ion with very high precision. arkat-usa.org
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Isomer Differentiation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, MS/MS provides critical information for confirming its molecular structure and distinguishing it from its isomers.
When subjected to analysis, typically by techniques such as atmospheric pressure corona discharge ionization (APCDI), this compound is first ionized, commonly forming a protonated molecule [M+H]⁺. jst.go.jp The precursor ion, in this case with a mass-to-charge ratio (m/z) of 187.16927 for the protonated form, is then isolated and subjected to collision-induced dissociation (CID). uni.lu The resulting fragmentation pattern is characteristic of the molecule's structure.
General fragmentation rules for esters indicate that protonated esters, other than methyl esters, primarily fragment at the alkyl group of the alcohol portion. jst.go.jp For this compound, a significant fragmentation pathway would involve the neutral loss of ethene (C₂H₄) from the ethyl group, a process known as a McLafferty-type rearrangement. Another expected fragmentation is the loss of the ethoxy group (-OCH₂CH₃). The branched nature of the acyl chain at the 7-position also influences fragmentation, leading to characteristic ions that help pinpoint the location of the methyl group.
The table below outlines the predicted fragmentation data for protonated this compound.
| Precursor Ion (m/z) | Adduct | Predicted Fragment Ion (m/z) | Neutral Loss | Inferred Fragment Structure |
| 187.16927 | [M+H]⁺ | 159.1380 | C₂H₄ (Ethene) | Protonated 7-methyloctanoic acid |
| 187.16927 | [M+H]⁺ | 141.1274 | C₂H₅OH (Ethanol) | 7-methyloctanoyl cation |
| 187.16927 | [M+H]⁺ | 88.0753 | C₇H₁₅• (Heptyl radical) | Protonated ethyl acrylate |
| 187.16927 | [M+H]⁺ | 57.0699 | C₈H₁₆O₂ | Isobutyl cation |
This data is predictive and based on common fragmentation patterns of branched-chain fatty acid esters.
This fragmentation data allows for the differentiation of this compound from other isomers, such as ethyl 4-methyloctanoate, as the position of the methyl branch would lead to different characteristic fragment ions. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are instrumental in identifying the functional groups present within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Carbonyl and Alkane Stretching
Fourier Transform Infrared (FTIR) spectroscopy is particularly effective for identifying the key functional groups in this compound. The absorption of infrared radiation causes vibrations in the molecular bonds, and the frequencies of these vibrations are characteristic of the bond type and its environment.
The most prominent feature in the IR spectrum of an aliphatic ester like this compound is the strong absorption band due to the stretching vibration of the carbonyl group (C=O). docbrown.info This peak is typically observed in the wavenumber region of 1750 to 1735 cm⁻¹. Another key feature is the C-O stretching vibration, which for esters, appears in the region of 1300-1000 cm⁻¹. docbrown.info
The alkane portions of the molecule, the ethyl group and the branched octanoate chain, are identified by C-H stretching vibrations. These absorptions are typically found in the 2975 to 2860 cm⁻¹ range. docbrown.info The presence of both the strong carbonyl peak and the alkane C-H stretches confirms the molecule as an aliphatic ester. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which can be used for definitive identification. docbrown.info
The table below summarizes the characteristic FTIR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| C-H (Alkane) | Stretching | 2975 - 2860 | Strong |
| C=O (Ester) | Stretching | 1750 - 1735 | Strong |
| C-O (Ester) | Stretching | 1300 - 1000 | Medium-Strong |
Advanced Spectroscopic Techniques for Comprehensive Structural Insight
For molecules with specific structural features such as chirality, more advanced spectroscopic techniques are required for a complete structural elucidation.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Isomers (if synthesized enantioselectively)
Chiroptical spectroscopy, specifically Circular Dichroism (CD) spectroscopy, is the primary technique for studying chiral molecules. wikipedia.orglibretexts.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. photophysics.com An achiral molecule will not exhibit a CD signal, but a chiral molecule will show a unique spectrum of positive and negative signals corresponding to its specific three-dimensional arrangement. photophysics.com
If this compound were synthesized or isolated in an enantiomerically pure or enriched form, its (R) and (S) enantiomers would produce CD spectra that are mirror images of each other. The sign and magnitude of the CD signal (often reported as ellipticity) at specific wavelengths are dependent on the absolute configuration of the chiral center and the conformation of the molecule. nih.gov Therefore, CD spectroscopy provides an essential tool for:
Confirming the presence of a single enantiomer.
Determining the enantiomeric excess in a mixture.
Assigning the absolute configuration of the molecule, often by comparing experimental data with theoretical calculations.
The application of CD spectroscopy is indispensable for the complete stereochemical characterization of chiral molecules like this compound. nih.gov
Computational Chemistry and Molecular Modeling of Ethyl 7 Methyloctanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
No specific DFT studies on the conformational analysis and energetics of ethyl 7-methyloctanoate have been identified in the reviewed literature.
There is no available research that has employed ab initio methods to predict the thermochemical and spectroscopic properties of this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
A review of existing literature found no molecular dynamics simulations focused on the conformational landscapes and solvation effects of this compound.
Predictive Modeling of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
No studies on the predictive modeling of spectroscopic parameters for this compound were found.
Structure-Activity Relationship (SAR) Investigations for this compound and its Analogs
There are no published SAR investigations for this compound and its analogs.
Advanced Analytical Methodologies for Ethyl 7 Methyloctanoate Detection and Quantification
Gas Chromatography (GC) Techniques for Separation and Purity Assessment
Gas chromatography stands as a cornerstone for the analysis of volatile compounds like ethyl 7-methyloctanoate due to its high resolution and sensitivity.
GC with Flame Ionization Detection (GC-FID)
Gas chromatography with a flame ionization detector (GC-FID) is a widely employed technique for the quantification of organic compounds. scioninstruments.comutah.edu The FID operates by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame, which generates ions and subsequently an electrical current proportional to the mass of carbon atoms. scioninstruments.com This makes it an ideal detector for hydrocarbons and their derivatives, such as esters.
In the analysis of fatty acid esters, GC-FID provides robust and reliable quantification. researchgate.net While specific studies detailing the analysis of this compound using GC-FID are not extensively published, the general methodology for fatty acid methyl esters (FAMEs) and other ethyl esters is well-established and directly applicable. The separation is typically achieved on a capillary column with a polar stationary phase, which allows for the separation of esters based on their boiling points and polarity. The peak area of the resulting chromatogram is directly proportional to the concentration of the compound. scioninstruments.com For complex mixtures, the use of relative response factors (RRFs), which can be predicted based on combustion enthalpies, allows for accurate quantification even without authentic standards for every component. researchgate.net
| Parameter | Typical Value/Condition |
| Column Type | Capillary column (e.g., DB-WAX, HP-INNOWax) |
| Stationary Phase | Polyethylene glycol (polar) |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) |
| Quantification | Based on peak area relative to a standard |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis
For exceedingly complex samples where single-dimension GC may not provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power. sepsolve.comwikipedia.org This technique utilizes two columns with different stationary phases connected by a modulator. wikipedia.org The first-dimension column typically separates compounds based on their volatility (non-polar phase), while the second-dimension column provides a rapid separation based on polarity (polar phase). copernicus.org
The primary benefit of GCxGC is its increased peak capacity, which allows for the separation of co-eluting compounds that would otherwise appear as a single peak in one-dimensional GC. sepsolve.com This is particularly advantageous in the analysis of natural products, food and beverages, and environmental samples where this compound might be a minor component among hundreds of other volatile compounds. nih.govembrapa.br The structured nature of GCxGC chromatograms, where compounds of similar chemical classes group together, also aids in their identification. sepsolve.com When coupled with a flame ionization detector (GCxGC-FID), this technique provides high-resolution quantitative data for complex mixtures. copernicus.orgresearchgate.net
Liquid Chromatography (LC) Techniques for Non-Volatile or Thermally Labile Derivatives
While GC is the primary choice for volatile compounds, liquid chromatography (LC) techniques are indispensable for the analysis of non-volatile derivatives or when enantiomeric separation is required.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
High-performance liquid chromatography (HPLC) is a powerful tool for the analysis of a wide range of compounds. sigmaaldrich.comlcms.cz For esters like this compound, reversed-phase HPLC is a common approach. sielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase, and compounds are separated based on their hydrophobicity.
A key application of HPLC in the context of chiral molecules like this compound is the determination of enantiomeric excess (ee). uma.esheraldopenaccess.us This is crucial in fields such as pharmaceuticals and flavor chemistry, where different enantiomers can have distinct biological activities or sensory properties. Chiral HPLC is performed using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. semanticscholar.org Alternatively, achiral HPLC can be coupled with chiroptical detectors like circular dichroism (CD) detectors for ee determination. heraldopenaccess.us The determination of enantiomeric excess is vital for controlling the purity of chiral pharmaceutical agents. heraldopenaccess.us
| Parameter | Typical Condition for Ethyl Octanoate (B1194180) Analysis |
| Column | Newcrom R1, reverse phase |
| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier |
| Detector | UV, ELSD, or Mass Spectrometry (MS) |
Table based on a method for the related compound, ethyl octanoate. sielc.com
Hyphenated Techniques for Enhanced Resolution and Identification
The coupling of chromatographic separation with mass spectrometry provides an unparalleled level of analytical detail, combining separation with definitive identification.
GC-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used hyphenated technique for the identification and quantification of volatile and semi-volatile compounds. thepharmajournal.comnih.gov As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "chemical fingerprint," allowing for confident identification by comparison to spectral libraries. nih.govresearchgate.net
In the context of this compound, GC-MS can be used for both qualitative identification in complex matrices and for precise quantification. nih.gov For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific fragment ions of the target analyte are monitored, significantly increasing sensitivity and selectivity. researchgate.net The development and validation of GC-MS methods are crucial for accurate analysis, especially at low concentrations in biological samples like plasma. nih.govresearchgate.net Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for analyzing trace levels of compounds in complex matrices like hair. nih.gov
| Parameter | Example GC-MS Conditions for Octanoate Analysis |
| GC Column | VF17ms (30 m, 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | Initial 55°C (1 min), ramp 20°C/min to 130°C (2 min), ramp 5°C/min to 160°C, ramp 30°C/min to 300°C (5 min) |
| MS Ionization | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Table based on a method for the analysis of octanoate. nih.gov
LC-Mass Spectrometry (LC-MS) for Targeted Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the targeted analysis of a wide array of organic molecules, including fatty acid esters like this compound. nih.gov This powerful combination leverages the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. jst.go.jp In a typical LC-MS workflow, the sample is first introduced into the liquid chromatograph, where this compound is separated from other components in the matrix based on its physicochemical properties, such as polarity. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), allowing for highly specific detection and quantification.
For the targeted analysis of this compound, tandem mass spectrometry (LC-MS/MS) is often the preferred approach due to its enhanced selectivity and signal-to-noise ratio. researchgate.net This technique involves the selection of a specific precursor ion of this compound, its fragmentation, and the monitoring of one or more characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for accurate quantification even at low concentrations. researchgate.net
While a specific, universally validated LC-MS/MS method for this compound is not extensively documented in publicly available literature, a robust method can be developed based on established protocols for similar medium-chain fatty acid ethyl esters. researchgate.netnih.gov Sample preparation typically involves a simple dilution or a solid-phase extraction (SPE) step to remove interfering matrix components. researchgate.net Chromatographic separation is commonly achieved using a reversed-phase column, such as a C8 or C18, with a gradient elution employing solvents like acetonitrile, methanol, and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. frontiersin.orgunitn.it Detection is typically performed in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.netresearchgate.net
The table below outlines a proposed set of parameters for a targeted LC-MS/MS method for the quantification of this compound, synthesized from established methods for analogous fatty acid esters.
| Parameter | Recommended Condition |
| Sample Preparation | Dilution in organic solvent (e.g., acetonitrile/isopropanol); Solid-Phase Extraction (SPE) with C18 cartridges for complex matrices. researchgate.netresearchgate.net |
| LC Column | Reversed-phase C8 or C18, e.g., 2.1 x 100 mm, 1.8 µm particle size. frontiersin.org |
| Mobile Phase A | Water with 0.1% formic acid or 5mM ammonium formate. frontiersin.orgnih.gov |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 95:5 v/v) with 0.1% formic acid. frontiersin.orgnih.gov |
| Flow Rate | 0.3 - 0.5 mL/min. |
| Gradient Elution | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B to ensure optimal separation. |
| Injection Volume | 2 - 10 µL. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). researchgate.net |
| MS/MS Mode | Multiple Reaction Monitoring (MRM). researchgate.net |
| Precursor Ion [M+H]⁺ | m/z 187.17 (Calculated for C₁₁H₂₃O₂⁺). |
| Exemplary Product Ions | To be determined through infusion and fragmentation experiments. Common losses for ethyl esters include the loss of ethanol (B145695) (C₂H₅OH) and ethylene (B1197577) (C₂H₄). |
| Linearity (Typical) | Expected to be high (R² > 0.99) over a defined concentration range. researchgate.net |
| Limit of Quantification (LOQ) | Dependent on instrumentation and matrix, but typically in the low ng/mL to pg/mL range for similar compounds. researchgate.netunitn.it |
This table presents a proposed methodology based on the analysis of similar compounds and general LC-MS/MS principles.
Ion Mobility Spectrometry (IMS) for Gas-Phase Conformational Analysis and Separation
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov This method provides an additional dimension of separation to traditional analytical techniques like gas chromatography and mass spectrometry. researchgate.net In an IMS system, ions are driven through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. jst.go.jp The time it takes for an ion to traverse the drift tube is known as its drift time, which is proportional to its collision cross-section (CCS). The CCS is a measure of the ion's rotational average projected area and is influenced by its three-dimensional structure. Therefore, ions with different shapes will have different drift times, even if they have the same mass-to-charge ratio, allowing for the separation of isomers and conformers. nih.govjst.go.jp
When coupled with gas chromatography (GC-IMS), the technique offers a powerful two-dimensional separation, where compounds are first separated based on their volatility and interaction with the GC column (retention time) and then by their ion mobility (drift time). researchgate.netnih.gov This is particularly useful for the analysis of complex mixtures of volatile organic compounds (VOCs), such as those found in food and flavor samples. nih.govmdpi.com
The table below presents the predicted collision cross-section (CCS) values for different adducts of this compound. These values are crucial for the targeted identification of the compound in an IMS experiment.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 187.16927 | 147.4 |
| [M+Na]⁺ | 209.15121 | 152.5 |
| [M+K]⁺ | 225.12515 | 152.3 |
| [M+NH₄]⁺ | 204.19581 | 167.4 |
Data sourced from publicly available databases and computational prediction tools.
The application of IMS for the analysis of this compound would involve introducing a vaporized sample into the instrument, where it would be ionized. The resulting ions would then be separated based on their drift time. By comparing the experimental drift time (and thus the derived CCS) with the predicted values, a confident identification of this compound can be made. Furthermore, high-resolution IMS could potentially distinguish between different conformers of the molecule, providing insights into its structural flexibility in the gas phase.
Biological and Ecological Roles of Ethyl 7 Methyloctanoate in Non Human Systems
Olfactory and Semiochemical Research in Chemoecology
Semiochemicals are chemical signals that mediate interactions between organisms. The structure of ethyl 7-methyloctanoate, featuring a branched hydrocarbon chain and an ester functional group, is reminiscent of many known insect pheromones and plant volatiles.
While direct evidence for the pheromonal activity of this compound is limited, its structural similarity to known insect pheromones provides a strong basis for inferring a potential role in chemical communication. A notable analogue is ethyl 4-methyloctanoate, which has been identified as a key component of the aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros. Research has shown that male beetles produce this compound to attract both males and females to suitable feeding and breeding sites. This suggests that branched-chain ethyl esters can serve as effective attractants in insects.
The specific positioning of the methyl group along the carbon chain is crucial for the biological activity of pheromones. Therefore, while ethyl 4-methyloctanoate is a potent pheromone for the rhinoceros beetle, the activity of this compound would likely be specific to a different insect species. The biosynthesis of such compounds in insects typically involves fatty acid metabolism, with modifications like branching and esterification creating a diverse array of signaling molecules.
Other insect species are also known to utilize ethyl esters as pheromones. For instance, various saturated and unsaturated fatty acid esters, including ethyl laurate, ethyl myristate, and ethyl palmitate, have been identified as female-produced sex pheromones in the oriental fruit fly, Bactrocera dorsalis. nih.govresearchgate.net These compounds serve to attract males and elicit courtship behavior. nih.gov Similarly, the Mediterranean fruit fly, Ceratitis capitata, is known to produce a blend of volatile compounds, including ethyl esters, as part of its male-produced pheromone. nih.govrsc.orgnih.govrsc.org The prevalence of such compounds in insect communication underscores the possibility that this compound could function as a currently unidentified pheromone in a particular insect species.
Table 1: Examples of Ethyl Esters as Insect Pheromones
| Compound Name | Insect Species | Pheromone Type |
|---|---|---|
| Ethyl 4-methyloctanoate | Oryctes rhinoceros (Coconut Rhinoceros Beetle) | Aggregation |
| Ethyl Laurate | Bactrocera dorsalis (Oriental Fruit Fly) | Sex |
| Ethyl Myristate | Bactrocera dorsalis (Oriental Fruit Fly) | Sex |
| Ethyl Palmitate | Bactrocera dorsalis (Oriental Fruit Fly) | Sex |
| Ethyl E-oct-3-enoate | Ceratitis capitata (Mediterranean Fruit Fly) | Male-produced |
Plants produce a vast array of volatile organic compounds (VOCs) that play crucial roles in attracting pollinators, deterring herbivores, and communicating with other plants and microbes. Esters are a significant class of these VOCs, often contributing to the characteristic fruity and floral scents of many plants.
The fruit of the passion fruit, Passiflora edulis, is known for its complex aroma profile, which is rich in volatile esters. frontiersin.orgtandfonline.comcabidigitallibrary.orgtandfonline.com Studies have identified numerous ethyl esters in passion fruit pulp, including ethyl butanoate and ethyl hexanoate (B1226103), which are major contributors to its aroma. cabidigitallibrary.org While this compound has not been specifically identified in Passiflora edulis volatiles, the presence of a wide variety of other ethyl esters suggests that it could be a minor, yet-to-be-detected component in this or other plant species. frontiersin.orgtandfonline.comcabidigitallibrary.orgtandfonline.comtinkturenpresse.de The composition of these volatile blends can be influenced by factors such as the cultivation method (organic vs. conventional) and the specific cultivar. cabidigitallibrary.org
These plant-derived esters can act as signals for insects, guiding them to food sources or oviposition sites. For example, the blend of volatiles released by ripe fruit is a key cue for fruit-feeding insects like Drosophila suzukii. researchgate.netdrosophilasuzukii.netnih.gov The specific composition of the ester bouquet can influence insect preference and behavior. Therefore, it is plausible that this compound, if produced by a plant, could play a role in mediating interactions with insects.
Biochemical Pathways Involving this compound
The synthesis and degradation of esters like this compound in biological systems are governed by specific enzymatic reactions. These pathways are central to the production of flavors, scents, and pheromones.
The biosynthesis of ethyl esters in organisms such as yeasts, plants, and insects generally occurs through the esterification of an alcohol (in this case, ethanol) with an acyl-coenzyme A (acyl-CoA) molecule (7-methyloctanoyl-CoA). This reaction is typically catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.govresearchgate.net The specificity of the AAT determines which alcohol and acyl-CoA substrates are used, leading to the production of a specific ester. nih.gov The biosynthesis of the 7-methyloctanoyl-CoA precursor would likely involve the fatty acid synthesis pathway, with a branching enzyme introducing the methyl group.
Conversely, the degradation of this compound would be carried out by esterases. These enzymes catalyze the hydrolysis of the ester bond, breaking the molecule down into its constituent alcohol (ethanol) and fatty acid (7-methyloctanoic acid). This process is important for terminating a chemical signal or for metabolizing the compound for energy.
In microorganisms such as the yeast Saccharomyces cerevisiae, the production of a wide range of fatty acid esters, including branched-chain esters, is a well-documented aspect of their metabolism, particularly during fermentation. nih.govnih.govfrontiersin.orgresearchgate.net These yeasts possess the necessary enzymatic machinery, including wax ester synthases and AATs, to produce such compounds. nih.govnih.gov The synthesis of these esters is linked to fatty acid and alcohol metabolism. nih.govnih.govfrontiersin.org Engineered yeast strains have been developed to enhance the production of specific fatty acid short- and branched-chain alkyl esters for applications like biofuels. nih.govresearchgate.net
Bacteria also play a significant role in fatty acid metabolism. nih.govnih.govnumberanalytics.com They can both synthesize and degrade fatty acids and their derivatives. The metabolism of exogenous fatty acids in bacteria involves their conversion into metabolically active forms like acyl-CoA or acyl-ACP, which can then be incorporated into cellular components or broken down for energy. nih.gov Lactic acid bacteria found in wine, for example, can produce fruity ethyl esters like ethyl hexanoate and ethyl octanoate (B1194180), influencing the final aroma of the product. nih.govmdpi.com This demonstrates the capacity of microorganisms to metabolize and transform fatty acid esters.
Interactions with Microbial Systems
The production of volatile esters by microorganisms is a key factor in their ecological interactions. In environments like fermenting fruit, yeasts produce a variety of esters that contribute to the characteristic aroma. researchgate.netnih.gov These volatile plumes can then act as cues for insects, such as Drosophila, attracting them to the yeast-rich resource. This creates a tripartite interaction between the fruit, the microorganism, and the insect, where the microbial production of esters plays a central role.
Furthermore, some microorganisms can utilize fatty acid esters as a carbon source. The degradation of these compounds by microbial esterases allows the organism to break them down and assimilate the resulting fatty acids and alcohols into their metabolic pathways. numberanalytics.comresearchgate.net This metabolic capability is widespread in the microbial world and is essential for the recycling of organic matter. Therefore, this compound, if present in a natural environment, would be subject to microbial degradation, influencing its persistence and concentration as a potential signaling molecule.
Studies on Microbial Biotransformation of this compound
Direct studies detailing the microbial biotransformation of this compound are not extensively documented in publicly available research. However, the broader field of microbial synthesis and transformation of esters offers significant insights into the potential pathways and enzymatic processes that could be involved.
Microorganisms, particularly yeasts and bacteria, are known to produce a diverse array of enzymes, such as lipases and esterases, which can catalyze both the synthesis and hydrolysis of ester compounds. The synthesis of branched-chain esters has been demonstrated in engineered microorganisms. For instance, research has shown the microbial biosynthesis of various branched-chain esters, including isobutyl acetate, isobutyl propionate, and isobutyl butyrate, from organic waste carboxylates using engineered Escherichia coli. nih.govosti.gov This is achieved by leveraging alcohol acyltransferases (AATs) for the condensation of alcohols and acyl-CoAs. nih.govosti.gov
Furthermore, the enzymatic synthesis of esters similar in structure to this compound, such as ethyl hexanoate, has been optimized using microbial lipases in solvent-free systems. While not a direct biotransformation of a pre-existing molecule, this demonstrates the capability of microbial enzymes to produce such compounds. The principles of these enzymatic reactions, which involve the esterification of a fatty acid (like 7-methyloctanoic acid) with an alcohol (ethanol in this case), are fundamental to understanding how microorganisms might metabolize or produce this compound.
The production of various ethyl esters, including ethyl hexanoate, ethyl octanoate, and ethyl decanoate, is a well-documented aspect of fermentation by yeast such as Saccharomyces cerevisiae. The formation of these esters is influenced by factors like fermentation temperature and the availability of unsaturated fatty acids. This highlights the innate metabolic capability of certain microbes to synthesize ethyl esters, suggesting that pathways for the biotransformation of similar compounds could exist.
While direct evidence is pending, it is plausible that microorganisms possessing appropriate lipolytic enzymes could hydrolyze this compound into 7-methyloctanoic acid and ethanol (B145695), which could then be further utilized as carbon sources for growth. Conversely, microbial systems could potentially synthesize this ester from precursors under specific environmental conditions.
Effect on Microbial Growth and Community Structure
The impact of fatty acid esters on microbial growth and the composition of microbial communities is an active area of research. While data specifically for this compound is scarce, studies on other fatty acid esters reveal significant antimicrobial and biofilm-inhibiting properties.
Fatty acid esters, particularly those with medium to long carbon chains, have been shown to possess antibacterial activity. nih.gov For example, monoglycerol esters of lauric acid (C12) and myristic acid (C14) exhibit strong bactericidal effects against various Bacillus species. jst.go.jp The mechanism of action is thought to involve the disruption of the bacterial cell membrane, leading to the leakage of intracellular contents. nih.govjst.go.jp
The presence of fatty acid esters can also influence the structure of microbial communities. In some contexts, these compounds can promote the growth of certain microorganisms while inhibiting others. For instance, fatty acid esters in biofuels can support the growth of fungi more than bacteria. mdpi.com In animal gut microbiota, supplementation with certain fatty acid esters has been shown to reduce the abundance of pathogenic bacteria like Clostridium while maintaining beneficial bacteria such as Lactobacillus. pigprogress.net
Given that this compound is a branched-chain fatty acid ester, its effects on microbial growth would likely be influenced by its specific chemical structure, including the chain length and the methyl branch. The branched nature could affect its interaction with microbial cell membranes and enzymatic systems, potentially leading to unique biological activities compared to its straight-chain counterparts.
Below are interactive data tables summarizing findings from studies on the effects of other fatty acid esters on microbial growth, which may provide a comparative context for the potential effects of this compound.
Table 1: Antibacterial Effects of Monoglycerol Fatty Acid Esters (MGs) on Bacillus Species
| Compound | Target Organism | Effect |
| Monoglycerol monolaurate (MG12) | Bacillus cereus, Bacillus subtilis | Strong bactericidal effect |
| Monoglycerol monomyristate (MG14) | Bacillus cereus | Strong bactericidal effect |
| Monoglycerol monooleate (MG18:1) | Bacillus cereus | No significant effect |
Data synthesized from studies on the antibacterial effects of fatty acid esters. jst.go.jp
Table 2: Inhibition of Biofilm Formation by Sugar Fatty Acid Esters
| Compound | Target Organism | Effect | Concentration |
| Sucrose monomyristate (C14) | Staphylococcus aureus, Escherichia coli | Significant inhibition | 0.001% (w/w) |
| Sucrose monopalmitate (C16) | Staphylococcus aureus, Escherichia coli | Significant inhibition | 0.001% (w/w) |
| Sucrose monolaurate (C12) | Listeria monocytogenes | Moderate inhibition | 0.01% (w/w) |
Data synthesized from research on the anti-biofilm activities of sugar fatty acid esters. nih.gov
Future Research Trajectories and Interdisciplinary Perspectives on Ethyl 7 Methyloctanoate
Exploration of Undiscovered Biosynthetic Pathways and Natural Occurrence
The biosynthesis of many insect pheromones, which are often fatty acid derivatives, begins with common fatty acid synthesis pathways. nih.govfrontiersin.org In insects, acetyl-CoA is the starting block for building fatty acid chains, a process catalyzed by enzymes like acetyl-CoA carboxylase and fatty acid synthase (FAS). frontiersin.org For branched-chain fatty acids, the precursors can be derived from branched-chain amino acids. While the general scheme of fatty acid biosynthesis is well-established, the specific enzymes and pathways leading to the 7-methyl-octanoyl-CoA precursor required for ethyl 7-methyloctanoate are not fully elucidated. Future research could focus on identifying and characterizing the specific elongases, desaturases, and reductases involved in generating the unique branched structure of the acid moiety.
The natural occurrence of this compound is not exhaustively documented. It has been identified as a component of insect pheromones, but its presence in other natural sources like fruits, fermented beverages, and other organisms remains an open question. A broader screening of natural products could reveal new sources of this ester, providing insights into its ecological roles beyond insect communication.
Table 1: Potential Research Areas in Biosynthesis and Natural Occurrence
| Research Area | Focus | Potential Impact |
|---|---|---|
| Enzyme Discovery | Identification and characterization of enzymes in the biosynthetic pathway of 7-methyloctanoic acid. | Enables metabolic engineering for biotechnological production. |
| Pathway Elucidation | Tracing the complete metabolic route from primary metabolites to this compound. | Deeper understanding of insect chemical ecology and potential for targeted pest control. |
| Natural Product Screening | Comprehensive analysis of various natural sources (plants, microbes) for the presence of this compound. | Discovery of new biological functions and potential commercial applications. |
Development of Miniaturized and High-Throughput Analytical Platforms for this compound
The analysis of volatile compounds like this compound traditionally relies on gas chromatography (GC) coupled with mass spectrometry (MS). Recent years have seen a significant trend towards the miniaturization of these analytical systems. drawellanalytical.comnih.gov Miniaturized GC systems, or µGCs, offer several advantages including portability, faster analysis times, and reduced consumption of samples and reagents. drawellanalytical.comchromatographyonline.com Such systems would be invaluable for in-field analysis of this compound, for instance, in monitoring pest populations by detecting their pheromones directly in an agricultural setting.
Another promising avenue is the development of "lab-on-a-chip" (LOC) or micro-total-analytical-systems (µTAS). elveflow.comnih.gov These devices integrate multiple laboratory functions onto a single chip, allowing for automated sample preparation, separation, and detection. elveflow.comnih.gov While the application of LOC technology for the specific analysis of this compound is not yet established, the potential is significant. Future research could focus on creating selective microfluidic systems for the rapid and sensitive detection of this ester.
Table 2: Comparison of Analytical Platforms for this compound Analysis
| Analytical Platform | Advantages | Disadvantages | Future Research Direction |
|---|---|---|---|
| Conventional GC-MS | High sensitivity and selectivity, well-established. | Bulky, requires laboratory setting, slower analysis time. | Method optimization for complex matrices. |
| Miniaturized GC (µGC) | Portable, fast analysis, lower power consumption. chromatographyonline.com | May have lower resolution than conventional GC. | Integration with novel detectors for enhanced selectivity. researchgate.net |
| Lab-on-a-Chip (LOC) | High throughput, automation, minimal sample/reagent use. elveflow.com | Complex fabrication, potential for channel clogging. | Development of selective coatings and sensors for this compound. |
Integration with Materials Science for Bio-based Chemical Applications
Fatty acid esters are increasingly being explored as renewable and biodegradable alternatives to petroleum-based chemicals in materials science. researchgate.net One of the primary applications is as bio-based plasticizers for polymers like polyvinyl chloride (PVC). jst.go.jpgoogle.com Plasticizers are added to plastics to increase their flexibility. While there is no specific research on this compound as a plasticizer, its ester functional group suggests potential in this area. Future studies could investigate its effectiveness in modifying the properties of various polymers, its compatibility, and its migration characteristics.
Furthermore, the incorporation of branched-chain structures can influence the properties of biodegradable polymers. The introduction of branching can improve mechanical properties and melt strength in polyesters. nih.govmdpi.com Research could be directed towards synthesizing novel biodegradable polyesters or poly(ester-amide)s where 7-methyloctanoic acid, the precursor to this compound, is incorporated as a comonomer. The branched nature of this acid could impart unique thermal and mechanical properties to the resulting biopolymer.
Environmental Fate and Transport Studies in Abiotic and Biotic Compartments
Understanding the environmental fate and transport of a chemical is crucial for assessing its potential environmental impact. nih.gov For an ester like this compound, key processes to consider are hydrolysis, biodegradation, and transport between environmental compartments (air, water, soil).
Abiotic Degradation: The primary abiotic degradation pathway for esters in the environment is hydrolysis, the reaction with water, which breaks the ester down into its constituent alcohol (ethanol) and carboxylic acid (7-methyloctanoic acid). This process is influenced by pH and temperature, with faster degradation typically occurring under acidic or alkaline conditions. aade.org Photolysis, or degradation by sunlight, can also contribute to the breakdown of esters in aquatic environments. nih.gov
Biotic Degradation: Biodegradation by microorganisms is a significant pathway for the removal of fatty acid esters from the environment. nih.gov Numerous bacteria and fungi possess enzymes capable of hydrolyzing esters. The rate of biodegradation can be influenced by factors such as the length and branching of the carbon chain. nih.gov While specific studies on this compound are lacking, research on other fatty acid ethyl esters indicates they are generally biodegradable. nih.govresearchgate.net
Future research should aim to quantify the rates of these degradation processes for this compound under various environmental conditions to build a comprehensive model of its environmental persistence and transport.
Advanced Theoretical Chemistry Contributions to Deeper Mechanistic Understanding
Theoretical chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), offers powerful tools to investigate chemical reactions and properties at a molecular level. For this compound, DFT calculations could provide a deeper understanding of its reactivity and interactions.
One area of application is the study of its hydrolysis mechanisms. DFT can be used to model the reaction pathways for both acid- and base-catalyzed hydrolysis, determining activation energies and identifying transition states. rsc.orgnih.gov This can elucidate the finer details of the reaction mechanism, which for esters, typically proceeds through a nucleophilic acyl substitution. masterorganicchemistry.com
Furthermore, computational methods can be used to predict various physicochemical properties of this compound, such as its viscosity, boiling point, and solubility. acs.orglibretexts.org These predicted values can be valuable in the absence of experimental data and can aid in the design of processes involving this compound. Advanced computational studies could also explore the interactions of this compound with biological receptors, such as insect olfactory receptors, to understand the structural basis of its pheromonal activity.
Table 3: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| 7-methyloctanoic acid | |
| Ethanol (B145695) | |
| Acetyl-CoA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
